molecular formula C11H15NO2 B14845834 3-Cyclopropoxy-4-ethyl-2-methoxypyridine

3-Cyclopropoxy-4-ethyl-2-methoxypyridine

Cat. No.: B14845834
M. Wt: 193.24 g/mol
InChI Key: LWUKLFZFXYUAPE-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-ethyl-2-methoxypyridine is a pyridine derivative featuring three distinct substituents: a methoxy group at position 2, an ethyl group at position 4, and a cyclopropoxy moiety at position 3. The compound’s structure combines electron-donating (methoxy, ethyl) and sterically demanding (cyclopropoxy) groups, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-cyclopropyloxy-4-ethyl-2-methoxypyridine

InChI

InChI=1S/C11H15NO2/c1-3-8-6-7-12-11(13-2)10(8)14-9-4-5-9/h6-7,9H,3-5H2,1-2H3

InChI Key

LWUKLFZFXYUAPE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)OC)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-ethyl-2-methoxypyridine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-ethyl-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It may also interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Substituent Effects

The substituent profile of 3-cyclopropoxy-4-ethyl-2-methoxypyridine distinguishes it from related pyridine compounds:

  • Nitro-Substituted Analogs :
    Compounds like 2-methoxy-4-methyl-3-nitropyridine (7d) and 2-methoxy-4-methyl-5-nitropyridine (7c) () feature nitro groups at positions 3 or 5. Nitro substituents are strongly electron-withdrawing, which enhances electrophilicity at adjacent positions, unlike the electron-donating methoxy and ethyl groups in the target compound. This difference impacts reactivity in further functionalization reactions (e.g., nucleophilic aromatic substitution) .

  • Iodo-Substituted Analogs: 3-Iodo-4-methoxypyridine () replaces the cyclopropoxy group with iodine.
  • Methoxy-Alkyl Derivatives :
    Ethyl and methyl groups (e.g., 4-methyl substituents in 7c and 7d) contribute to lipophilicity and steric bulk but lack the conformational rigidity of the cyclopropoxy ring. This rigidity may influence binding interactions in biological or catalytic contexts .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents Molecular Weight (g/mol) Key Properties
This compound 2-OCH₃, 4-CH₂CH₃, 3-O-C₃H₅ ~209.3* High lipophilicity; steric hindrance from cyclopropoxy; thermal stability inferred
2-Methoxy-4-methyl-3-nitropyridine (7d) 2-OCH₃, 4-CH₃, 3-NO₂ 184.1 Electron-deficient; reactive toward nucleophiles; moderate stability
3-Iodo-4-methoxypyridine 4-OCH₃, 3-I 235.0 Heavy atom effect; UV activity; cross-coupling utility

*Calculated based on structural formula.

Stability and Reactivity

In contrast, nitro-substituted analogs (e.g., 7d) may exhibit lower stability under reducing conditions due to the nitro group’s propensity for reduction. The ethyl group in the target compound enhances solubility in organic solvents relative to methyl or halogenated analogs .

Research Findings and Implications

  • Material Science Applications : The steric and electronic profile of the target compound may suit catalytic ligand design or polymer modification, leveraging its unique substituent combination.

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